1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone CAS 617706-18-0 properties
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone CAS 617706-18-0 properties
This is an in-depth technical guide for 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone , structured for researchers and drug development professionals.
CAS: 617706-18-0 | Formula: C₈H₃BrF₄O | Molecular Weight: 271.01 g/mol [1]
Executive Summary
In the landscape of modern medicinal chemistry, 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone represents a high-value fluorinated building block.[1] Its utility is derived from three distinct structural motifs acting in concert:
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The Trifluoroacetyl Group: Acts as a bioisostere for amides or esters, increases metabolic stability (blocking P450 oxidation), and serves as a potent electrophile for heterocycle formation.[1]
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The Ortho-Bromine Handle: Provides a site for orthogonal functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the ketone.[1]
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The Para-Fluorine Substituent: Modulates lipophilicity (LogP) and blocks metabolic soft spots on the phenyl ring.[1]
This compound is primarily utilized as an intermediate in the synthesis of trifluoromethylated heterocycles (pyrazoles, thiazoles) and chiral trifluoromethyl alcohols , which are prevalent pharmacophores in kinase inhibitors and GPCR modulators.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
| Property | Data | Notes |
| IUPAC Name | 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
| CAS Number | 617706-18-0 | |
| SMILES | FC1=CC(Br)=C(C(C(F)(F)F)=O)C=C1 | |
| Appearance | Colorless to light yellow liquid | Low-melting solid upon high purity isolation.[1][2] |
| Boiling Point | ~95–98 °C @ 4 mmHg | Estimated based on 4-bromo isomer data.[1] |
| Density | 1.662 g/mL | High density due to polyhalogenation.[1] |
| Solubility | Soluble in DCM, THF, Et₂O, MeOH | Reacts with protic solvents under basic conditions. |
| Hazards | Irritant (Skin/Eye), Lachrymator | Handle in fume hood.[1] |
Synthetic Utility & Mechanism[8]
The synthesis of CAS 617706-18-0 requires precise control over regioselectivity to avoid scrambling the halogen positions.[1] The most robust "Expert Protocol" involves a Lithium-Halogen Exchange at cryogenic temperatures, exploiting the kinetic acidity difference between iodine/bromine and the stabilizing effect of the fluorine atom.
Core Synthesis Workflow (Graphviz)
The following diagram illustrates the selective synthesis pathway starting from 2-bromo-4-fluoro-1-iodobenzene , which offers superior selectivity over the dibromo-analog.
Caption: Selective synthesis via cryogenic Lithium-Halogen exchange to preserve the ortho-bromine handle.
Expert Protocol: Selective Lithiation
Note: This protocol assumes the use of 2-bromo-4-fluoro-1-iodobenzene to guarantee regioselectivity.[1] If using 1,2-dibromo-4-fluorobenzene, temperature control is critical to prevent equilibration.
Reagents:
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2-Bromo-4-fluoro-1-iodobenzene (1.0 equiv)[1]
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n-Butyllithium (1.05 equiv, 2.5M in hexanes)[1]
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Ethyl trifluoroacetate (1.2 equiv)
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Anhydrous THF (Solvent)[3]
Step-by-Step Methodology:
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Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF and the aryl iodide.[1]
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Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1][3] Ensure internal temperature stabilizes.
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Exchange: Add n-BuLi dropwise over 20 minutes. Maintain internal temp < -70°C.
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Electrophile Addition: After stirring for 30 minutes, add Ethyl Trifluoroacetate (neat) dropwise.
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Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C.
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Quench: Quench with saturated NH₄Cl solution.
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Workup: Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc).[1]
Downstream Applications (Reaction Manifold)
This compound acts as a "linchpin" intermediate.[1] The trifluoroacetyl group allows for the construction of heterocycles, while the bromine allows for scaffold extension.
Reaction Manifold Diagram
Caption: Divergent synthesis pathways utilizing the ketone and bromine functionalities.
Key Transformations
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Heterocycle Formation: Condensation with hydrazine hydrate yields 3-(trifluoromethyl)-1H-pyrazoles .[1] The electron-withdrawing nature of the CF₃ group accelerates this condensation compared to non-fluorinated analogs.[1]
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Enantioselective Reduction: The ketone can be reduced using Corey-Bakshi-Shibata (CBS) catalysts to yield chiral α-trifluoromethyl benzyl alcohols , a common motif in potentiators for CFTR (Cystic Fibrosis) and various enzyme inhibitors.[1]
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Cross-Coupling: The ortho-Br is sterically hindered but reactive under Buchwald-Hartwig conditions (using ligands like XPhos or RuPhos) to install amines, or Suzuki conditions to install aryl groups.[1]
Handling & Safety Protocols
Signal Word: WARNING
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Lachrymator: Trifluoromethyl ketones are potent lachrymators.[1] Open containers only in a functioning fume hood.
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Hydration: These compounds are hygroscopic and readily form hydrates (gem-diols) upon exposure to atmospheric moisture.[1] Store under inert gas (Argon/Nitrogen) in a desiccator.
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Skin Contact: Fluorinated organics can penetrate skin rapidly.[1] Use Nitrile gloves (double-gloving recommended).[1]
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Incompatibility: Avoid strong bases (haloform-type cleavage of the CF₃ group can occur) and strong reducing agents unless controlled.[1]
References
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ChemicalBook. (n.d.).[1] 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone Properties and Synthesis. Retrieved from
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Fisher Scientific. (2021).[1] Safety Data Sheet: 4'-Bromo-2,2,2-trifluoroacetophenone. Retrieved from
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Wang, L., et al. (2016).[1][4] Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering. Retrieved from
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PubChem. (2023).[1] 1-(2-Bromophenyl)-2,2,2-trifluoroethanone Compound Summary. National Library of Medicine.[1] Retrieved from
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Meshalkin, S. A., et al. (2024).[1][5] "Buttressing Effect" in the Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines. Chemistry - A European Journal.[1] Retrieved from
